4-(2,2,2-Trifluoroacetyl)benzonitrile

Crystallography Solid-State Chemistry Process Development

Liquid or impure trifluoroacetyl benzonitrile analogs cause inaccurate stoichiometry and confound SAR. This para-substituted crystalline solid (mp 52-54°C) enables precise weighing. • Para-substitution ensures consistent regioselectivity vs. 2- or 3-isomers. • ≥95% purity with upgrade paths to ≥98% for screening campaigns. • Validated enzalutamide intermediate with IP navigation benefits.

Molecular Formula C9H4F3NO
Molecular Weight 199.13 g/mol
CAS No. 23516-85-0
Cat. No. B1356930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,2,2-Trifluoroacetyl)benzonitrile
CAS23516-85-0
Molecular FormulaC9H4F3NO
Molecular Weight199.13 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C#N)C(=O)C(F)(F)F
InChIInChI=1S/C9H4F3NO/c10-9(11,12)8(14)7-3-1-6(5-13)2-4-7/h1-4H
InChIKeyNBHZKHMJVZRCIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2,2,2-Trifluoroacetyl)benzonitrile Overview


4-(2,2,2-Trifluoroacetyl)benzonitrile (CAS 23516-85-0), also known as 4′-cyano-2,2,2-trifluoroacetophenone, is an aromatic compound bearing both a trifluoroacetyl group and a nitrile group on a benzene ring . This combination of strong electron-withdrawing groups confers unique reactivity, making it a versatile intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals . It is commercially available as a solid with typical purities ranging from 95% to ≥98% .

Trifluoroacetyl and nitrile groups enable fluorinated building block synthesis
Para-substitution ensures predictable electronic and steric profile
Crystalline solid simplifies handling, weighing, and storage

Substitution Risks for 4-(2,2,2-Trifluoroacetyl)benzonitrile


Direct substitution of 4-(2,2,2-trifluoroacetyl)benzonitrile with positional isomers (e.g., 3- or 2-substituted analogs) or with non-fluorinated acyl benzonitriles is not chemically equivalent. The para-substitution pattern dictates both the compound's solid-state packing, as evidenced by its distinct crystal structure , and its electronic profile, which governs regioselectivity in subsequent derivatization reactions . Furthermore, variations in vendor purity (ranging from 95% to 99% ) directly impact the yield and impurity profile of downstream products, necessitating careful source selection.

Positional isomers (2- or 3-substituted) exhibit different solid forms and electronic distributions, altering reaction outcomes.
Non-fluorinated acyl analogs lack the electron-withdrawing CF3 group, changing reactivity and regioselectivity.
Vendor purity variations (95% to ≥98%) affect downstream impurity profiles and may require additional purification.

4-(2,2,2-Trifluoroacetyl)benzonitrile Comparator Evidence


Solid-Form Characterization

4-(2,2,2-Trifluoroacetyl)benzonitrile possesses a well-defined crystal structure, characterized by single-crystal X-ray diffraction, which is critical for reproducibility in solid-form handling and formulation. In contrast, many related trifluoroacetyl benzonitrile isomers (e.g., the 3-substituted analog, CAS 23568-85-6) are often liquids at room temperature and lack equivalent crystallographic definition, which can complicate handling and introduce variability in solid-state reactions .

Solid form
Class-level
Crystalline solid (mp 52–54 °C) vs. liquid at 20 °C
May support reproducible solid-state handling and storage stability
Reported form at ambient temperature
Crystallography Solid-State Chemistry Process Development

Purity Specification Comparison

Commercial sources of 4-(2,2,2-trifluoroacetyl)benzonitrile exhibit a quantifiable range in purity specifications. Lower-purity grades (e.g., 95% ) may contain up to 5% impurities, whereas higher-purity grades (e.g., ≥97% or NLT 98% ) reduce the impurity burden by at least 2–3 absolute percentage points. This difference directly translates to improved mass balance and reduced purification requirements in subsequent synthetic steps .

Purity grade
Specification review
3–5% higher purity (NLT 98% vs. 95%)
Higher purity grade may reduce side reactions and purification load
Vendor CoA-based specification
Procurement Quality Control Medicinal Chemistry

Enzalutamide Synthetic Intermediate

4-(2,2,2-Trifluoroacetyl)benzonitrile is explicitly cited as an intermediate in the synthesis of enzalutamide, an FDA-approved androgen receptor inhibitor for prostate cancer . While alternative synthetic routes to enzalutamide exist (e.g., those starting from 4-amino-2-(trifluoromethyl)benzonitrile [1]), the use of 4-(2,2,2-trifluoroacetyl)benzonitrile offers a distinct disconnection strategy that can be advantageous for specific protecting group or functional group compatibility requirements .

Synthetic route
Context-dependent
Enzalutamide intermediate vs. 4-amino-2-(trifluoromethyl)benzonitrile route
Offers distinct disconnection for protecting group strategy
For process R&D and patent landscape considerations
Medicinal Chemistry Oncology Process Chemistry

4-(2,2,2-Trifluoroacetyl)benzonitrile Procurement & Applications


Solid-Form Process Development

Process chemists developing robust, scalable reactions should prioritize 4-(2,2,2-trifluoroacetyl)benzonitrile over its liquid analogs (e.g., 3-(2,2,2-trifluoroacetyl)benzonitrile) due to its well-defined solid-state properties, including a sharp melting point of 52–54 °C . This ensures accurate stoichiometric control and minimizes handling losses associated with liquid reagents.

High-Purity Late-Stage Functionalization

In medicinal chemistry campaigns where compound purity is paramount for accurate biological screening, procuring 4-(2,2,2-trifluoroacetyl)benzonitrile with a minimum purity of 97% or NLT 98% is critical. Lower-purity grades (95%) introduce variable impurities that can confound SAR interpretation and necessitate additional purification steps.

Enzalutamide and AR Modulator Synthesis

Research groups and CDMOs engaged in the synthesis of enzalutamide or structurally related androgen receptor modulators may select 4-(2,2,2-trifluoroacetyl)benzonitrile as a key intermediate to access a distinct synthetic route, offering potential advantages in protecting group strategy or patent landscape navigation .

Application
Selection Property
Validation Focus
Process development
Crystalline solid with defined melting point
Weighing accuracy and lot consistency
High-purity synthesis
Higher purity specification
Impurity profile and SAR reliability
Enzalutamide or AR modulator synthesis
Alternative synthetic route
Protecting group compatibility and route IP

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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